molecular formula C31H62O15 B3164354 Hydroxy-PEG12-t-butyl ester CAS No. 892154-71-1

Hydroxy-PEG12-t-butyl ester

Cat. No. B3164354
CAS RN: 892154-71-1
M. Wt: 674.8 g/mol
InChI Key: UOOVFHUCPREVAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxy-PEG12-t-butyl ester is a PEG derivative containing a hydroxyl group with a t-butyl ester . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Molecular Structure Analysis

The molecular formula of Hydroxy-PEG12-t-butyl ester is C31H62O15 . The IUPAC name is tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate . The canonical SMILES is CC©©OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO .


Physical And Chemical Properties Analysis

The molecular weight of Hydroxy-PEG12-t-butyl ester is 674.8 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 15 . The compound has a rotatable bond count of 40 . The exact mass is 674.40887127 g/mol . The topological polar surface area is 157 Ų . The heavy atom count is 46 .

Scientific Research Applications

Solubility Enhancement

The hydrophilic PEG spacer in Hydroxy-PEG12-t-butyl ester increases solubility in aqueous media . This property makes it useful in various research applications where enhancing the solubility of other compounds is necessary.

Derivatization

The hydroxyl group in Hydroxy-PEG12-t-butyl ester enables further derivatization or replacement with other reactive functional groups . This makes it a versatile tool in synthetic chemistry for modifying the properties of other molecules.

Protection of Carboxyl Groups

The t-butyl protected carboxyl group in Hydroxy-PEG12-t-butyl ester can be deprotected under acidic conditions . This feature is particularly useful in peptide synthesis and other fields where protecting groups are required.

Drug Delivery

The hydrophilic nature of the PEG spacer can improve the pharmacokinetics of drug molecules . By attaching drug molecules to Hydroxy-PEG12-t-butyl ester, researchers can potentially enhance the delivery and effectiveness of the drugs.

Bioconjugation

Hydroxy-PEG12-t-butyl ester can be used in bioconjugation, a process that involves attaching molecules such as drugs or imaging agents to biological molecules . The hydroxyl group can react with various functional groups, allowing for the attachment of a wide range of molecules.

Material Science

In material science, Hydroxy-PEG12-t-butyl ester can be used to modify the surface properties of materials . The hydrophilic PEG spacer can help to create surfaces that are resistant to protein adsorption, which is useful in various biomedical applications.

Mechanism of Action

properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H62O15/c1-31(2,3)46-30(33)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-26-44-28-29-45-27-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-32/h32H,4-29H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOVFHUCPREVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H62O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

674.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxy-PEG12-t-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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